2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid
Overview
Description
“3-(2-Hydroxyphenyl)propionic acid” and “3-(3-Hydroxyphenyl)propionic acid” are phenyl propionic acid derivatives . They have been found in various natural sources and are considered relatively benign . They are also major microbial metabolites of both (+)-catechin and (-)-epicatechin by human faecal microbiota .
Molecular Structure Analysis
The molecular formula for “3-(2-Hydroxyphenyl)propionic acid” is HOC6H4CH2CH2CO2H . For “3-(3-Hydroxyphenyl)propionic acid”, the molecular formula is C9H10O3 .Physical And Chemical Properties Analysis
The melting point of “3-(2-Hydroxyphenyl)propionic acid” is 86-89 °C (lit.) . The molecular weight is 166.17 .Scientific Research Applications
Boronic Acid Derivatives in Medicinal Chemistry
- 3-Hydroxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry. Researchers explore its potential as a ligand for targeted drug delivery systems, particularly in cancer therapy. The boron atom in the compound can form reversible covalent bonds with diols, making it useful for designing proteasome inhibitors and other enzyme-targeted drugs .
Natural Product Metabolism and Bioavailability
- As a urinary metabolite of procyanidins in pigs, 3-Hydroxyphenylpropionic acid serves as a valuable marker for assessing the bioavailability and metabolism of dietary polyphenols. Researchers study its excretion patterns to understand how these compounds are absorbed, metabolized, and eliminated in vivo .
Synthetic Organic Chemistry
- 3-Hydroxyphenylpropionic acid acts as an intermediate in the synthesis of various organic products. Chemists utilize it to create more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity allows for diverse transformations in synthetic routes .
Phenolic Compounds in Plant Defense Mechanisms
- In plants, phenolic compounds play a crucial role in defense against pathogens and environmental stressors. 3-(3-Hydroxyphenyl)propionic acid contributes to this defense system by acting as a precursor for lignin biosynthesis. Lignin strengthens cell walls and provides structural support, enhancing plant resilience .
Analytical Chemistry and Biomarker Research
- Researchers use 3-Hydroxyphenylacetic acid (a related compound) as a biomarker in urine and blood samples. Its presence can indicate certain metabolic disorders or dietary patterns. Analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), detect and quantify this compound for diagnostic purposes .
Chiral Building Blocks in Asymmetric Synthesis
- Chirality is essential in drug design and synthesis. 3-(3-Hydroxyphenyl)propionic acid serves as a chiral building block, enabling the creation of enantiopure compounds. Its stereochemistry influences the properties and interactions of resulting molecules, making it valuable in asymmetric synthesis .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-(3-Hydroxyphenyl)-2-methyllactic acid, also known as 2-Hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid, is a microbial metabolite of dietary polyphenols . It primarily targets endothelial cells and plays a role in regulating the expression of E-selectin, a cell adhesion molecule .
Mode of Action
This compound interacts with its targets by modulating the expression of E-selectin, which is involved in the adhesion of monocytes to endothelial cells . By regulating E-selectin expression, it inhibits the binding of monocytes to endothelial cells .
Biochemical Pathways
The compound is a metabolite of dietary polyphenols, which are transformed into various phenolic acids by gut microbiota It is known to be involved in the regulation of cell adhesion processes, potentially impacting inflammatory pathways .
Pharmacokinetics
It is known that dietary polyphenols, from which this compound is derived, generally have low bioavailability . After oral intake, these polyphenols are poorly absorbed in the upper digestive tract and are metabolized into various phenolic acids by gut microbiota .
Result of Action
The primary molecular effect of 3-(3-Hydroxyphenyl)-2-methyllactic acid is the downregulation of E-selectin expression, leading to reduced adhesion of monocytes to endothelial cells
Action Environment
The action of 3-(3-Hydroxyphenyl)-2-methyllactic acid is influenced by various environmental factors. For instance, the presence of gut microbiota is crucial for the transformation of dietary polyphenols into this compound . Additionally, the compound’s action may be affected by the physiological state of the target cells and the presence of other signaling molecules in the cellular environment.
properties
IUPAC Name |
2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-10(14,9(12)13)6-7-3-2-4-8(11)5-7/h2-5,11,14H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCFPKHWBJEWFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-2-methyllactic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.